4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide
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Overview
Description
4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide is a compound that features an imidazole ring, a benzamide group, and an ethoxy substituent. Imidazole-containing compounds are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: A bactericidal agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Uniqueness
4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the benzamide moiety differentiates it from other imidazole-containing compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-13-5-3-11(4-6-13)14(18)16-8-7-12-9-15-10-17-12/h3-6,9-10H,2,7-8H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
PKUTZAOQZQMQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CN=CN2 |
solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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